molecular formula C18H14N6O2S2 B4326304 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione

Cat. No. B4326304
M. Wt: 410.5 g/mol
InChI Key: FYEKSOKYFANWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione, also known as BMDP, is a designer drug that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its psychoactive effects. The chemical structure of BMDP is similar to that of other cathinones, such as methylone and ethylone, which are known for their stimulant properties. BMDP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been investigated.

Mechanism of Action

The mechanism of action of 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione involves its interaction with the monoamine transporters, particularly the dopamine transporter. 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in its concentration in the synaptic cleft. This results in the stimulation of the dopaminergic system and the activation of reward pathways in the brain. 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione also interacts with other monoamine transporters, such as the norepinephrine and serotonin transporters, which contribute to its stimulant effects.
Biochemical and Physiological Effects
1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione has been shown to have stimulant effects, similar to those of other cathinones. It can increase energy, alertness, and euphoria, and can also cause side effects such as anxiety, agitation, and insomnia. 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with cardiovascular problems. It can also cause vasoconstriction and hyperthermia, which can lead to tissue damage and organ failure. Long-term use of 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione can lead to addiction and other health problems.

Advantages and Limitations for Lab Experiments

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione has several advantages as a tool for scientific research. It is a potent stimulant that can be used to study the effects of dopamine and other neurotransmitters on the brain. It is also relatively easy to synthesize and can be obtained in pure form. However, 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione also has limitations, particularly in terms of its safety and potential for abuse. It can cause side effects and can be addictive, which can limit its usefulness in certain experiments. Researchers must also be careful when handling 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione, as it can be dangerous if not handled properly.

Future Directions

There are several potential future directions for research on 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione. One area of interest is its potential use in the treatment of depression and other psychiatric disorders. 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione has been shown to have antidepressant effects in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new cathinones with improved properties and fewer side effects. Researchers are also investigating the use of 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione and other cathinones as tools for studying the mechanisms of drug addiction and the effects of stimulants on the brain.

Scientific Research Applications

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have stimulant effects and to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it a potential tool for studying the mechanisms of neurotransmitter release and the effects of stimulants on the brain. 1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione has also been investigated for its potential use in the treatment of depression and other psychiatric disorders.

properties

IUPAC Name

1,4-bis(5-methyl-2,1,3-benzothiadiazol-4-yl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S2/c1-9-3-5-11-15(21-27-19-11)17(9)23-7-14(26)24(8-13(23)25)18-10(2)4-6-12-16(18)22-28-20-12/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEKSOKYFANWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)N3CC(=O)N(CC3=O)C4=C(C=CC5=NSN=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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